N-(2,4-dichlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Description
N-(2,4-Dichlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a sulfonamide derivative featuring a substituted pyrimidine core. Its structure includes a 2,4-dichlorophenyl group attached via a sulfonamide linkage to a 1,3,4-trimethyl-2,6-dioxopyrimidine moiety.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O4S/c1-7-11(12(19)18(3)13(20)17(7)2)23(21,22)16-10-5-4-8(14)6-9(10)15/h4-6,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHNZHYCHXTJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
- Chemical Formula : C12H12Cl2N4O4S
- Molecular Weight : 347.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyrimidine derivatives similar to this compound. These studies typically assess minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.
| Compound | Bacterial Strains Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | E. coli ATCC 25922 | 32 | 64 |
| S. aureus ATCC 6538 | 16 | 32 | |
| K. pneumoniae | 64 | 128 |
These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, it was found to significantly reduce nitric oxide (NO) production and the release of pro-inflammatory cytokines.
Key Findings:
- Reduction in NO Production : The compound inhibited NO production by approximately 50% at a concentration of 10 µM.
- Cytokine Suppression : It decreased levels of TNF-alpha and IL-6 by over 40%.
This suggests that this compound could be a viable candidate for treating neuroinflammatory conditions.
Neuroprotective Effects
In vivo studies have demonstrated neuroprotective effects in models of Parkinson's disease. The compound was administered to mice subjected to MPTP-induced neurotoxicity.
Observations:
- Behavioral Improvement : Mice treated with the compound exhibited improved motor function compared to controls.
- Neuroprotection : Histological analysis revealed reduced dopaminergic neuron loss in the substantia nigra.
Case Study 1: Neuroinflammation Model
A study investigated the effects of this compound on neuroinflammation induced by LPS in BV2 microglial cells. The findings indicated that the compound effectively inhibited NF-kB signaling pathways involved in inflammation.
Case Study 2: Antibacterial Efficacy
Another research project focused on evaluating the antibacterial properties against multidrug-resistant strains of K. pneumoniae and P. aeruginosa. The compound demonstrated significant activity with MIC values comparable to existing antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-[2-(5-Bromo-2-Morpholin-4-Ylpyrimidin-4-Ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
This compound () shares the sulfonamide-pyrimidine scaffold but differs significantly in substituents. Key comparisons include:
In contrast, the morpholine and methoxy groups in ’s compound may increase solubility and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme domains .
Pharmacological Context: Amide-Based Compounds from Pharmacopeial Forum (2017)
The compounds in , such as (R)- and (S)-stereoisomers of complex amides, highlight the role of stereochemistry in drug design. Key distinctions include:
- Stereochemical Complexity : compounds require precise stereochemical control for efficacy, whereas the target compound lacks chiral centers, simplifying synthesis .
- Functional Groups : The amide and tetrahydro-pyrimidinyl groups in contrast with the sulfonamide and dioxopyrimidine in the target, leading to divergent binding modes.
Receptor Interaction Considerations
discusses cannabinoid receptor binding by CP 55,940, a synthetic cannabinoid. While unrelated structurally, sulfonamides like the target compound may interact with non-cannabinoid receptors (e.g., carbonic anhydrase or GABA receptors). The sparse receptor density in brainstem regions (per ) could imply that the target compound’s neurological effects, if any, would likely involve forebrain or cerebellar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
